2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid
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Overview
Description
2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid is a compound that belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with an amino group at the 3-position and a methyl group at the 1-position, along with an acetic acid moiety attached to the 5-position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid typically involves the reaction of hydrazine derivatives with acetylenic ketones, forming pyrazoles through a cyclization process . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2) and may require catalysts or specific temperature controls .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. This interaction can result in the inhibition or activation of specific enzymes, influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-methyl-1H-pyrazole: Lacks the acetic acid moiety but shares the pyrazole core structure.
1-Methyl-1H-pyrazol-5-yl)acetic acid: Lacks the amino group but retains the acetic acid and pyrazole structure.
Uniqueness
2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid is unique due to the presence of both the amino group and the acetic acid moiety, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C6H9N3O2 |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
2-(5-amino-2-methylpyrazol-3-yl)acetic acid |
InChI |
InChI=1S/C6H9N3O2/c1-9-4(3-6(10)11)2-5(7)8-9/h2H,3H2,1H3,(H2,7,8)(H,10,11) |
InChI Key |
RXONTOOZMUWRIN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)N)CC(=O)O |
Origin of Product |
United States |
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